3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a useful research compound. Its molecular formula is C21H20O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(benzyloxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 320.14124450 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Cyclization
A study by Dao et al. (2018) explored the microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3 to yield 6H-benzo[c]chromen-6-ones and their 7,8,9,10-tetrahydro analogues. This method provides an efficient route to synthesize such compounds under mildly basic conditions, highlighting a practical approach in organic synthesis (Dao et al., 2018).
Fluorescence and Metal Interaction Properties
Gülcan et al. (2021) investigated the fluorescent properties and metal interaction of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one derivatives. Their research contributes to the understanding of how these compounds can be used as fluorescence probes, which is significant for applications in analytical, environmental, and medicinal chemistry (Gülcan et al., 2021).
Antibacterial Evaluation
Velpula et al. (2015) synthesized a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones and evaluated their antibacterial activity. This study demonstrates the potential of these compounds as broad-spectrum antibacterial agents, providing a foundation for further pharmaceutical development (Velpula et al., 2015).
Synthesis and Characterization of Pd(II) Complexes
Kavitha & Reddy (2016) focused on the synthesis and characterization of Pd(II) complexes with 3-formyl chromone Schiff bases. Their work not only elucidates the structural aspects of these complexes but also examines their biological activities, offering insights into their potential as antimicrobial and antioxidant agents (Kavitha & Reddy, 2016).
Transition-Metal-Free Arylation
Bajracharya & Daugulis (2008) developed a direct transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides, leading to the formation of 6H-benzo[c]chromenes. This innovative method advances the field of organic synthesis by providing a simpler route to construct these complex structures (Bajracharya & Daugulis, 2008).
Properties
IUPAC Name |
4-methyl-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCTZLMTQDSWOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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